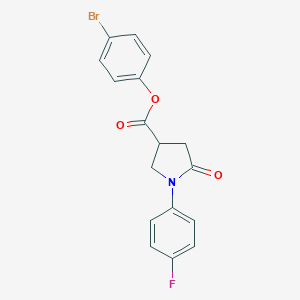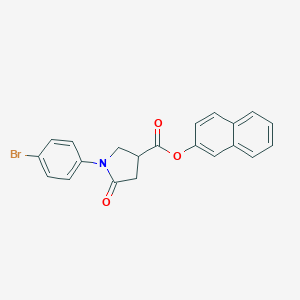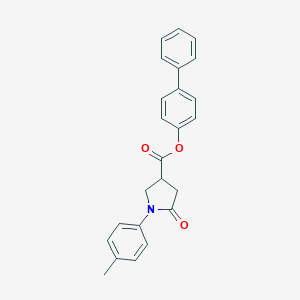![molecular formula C22H24N2O4 B271076 N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as MDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MDMP belongs to the class of pyrrolidine carboxamides and is known for its diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MDMP is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. MDMP has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
MDMP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MDMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
MDMP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, MDMP also has some limitations. The compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term safety of MDMP has not been fully established, which could limit its potential use in clinical settings.
Orientations Futures
There are several areas of future research that could be pursued to further explore the potential applications of MDMP. One area of focus could be the development of novel drug delivery systems that utilize MDMP as a carrier molecule. Another area of focus could be the exploration of the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand the long-term safety and efficacy of MDMP in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of MDMP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing MDMP involves the condensation of 4-methylacetophenone with 2-methyl-1,3-dioxolane-4-carboxylic acid, followed by the reaction with pyrrolidine-3-carboxylic acid and N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain pure MDMP.
Applications De Recherche Scientifique
MDMP has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. MDMP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-15-6-8-19(9-7-15)24-14-16(12-20(24)25)21(26)23-18-5-3-4-17(13-18)22(2)27-10-11-28-22/h3-9,13,16H,10-12,14H2,1-2H3,(H,23,26) |
Clé InChI |
WWAQFESWBRQMPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)









